molecular formula C13H15NO2 B14430610 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- CAS No. 81718-72-1

2-Benzofurancarboxamide, N,N,3,5-tetramethyl-

Cat. No.: B14430610
CAS No.: 81718-72-1
M. Wt: 217.26 g/mol
InChI Key: AAJPTEWWSJQKER-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, N,N,3,5-tetramethyl- is a chemical compound with the molecular formula C9H7NO2 It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- typically involves the reaction of benzofuran with appropriate amides under controlled conditions. One common method involves the acylation of benzofuran with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, N,N,3,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.

Scientific Research Applications

2-Benzofurancarboxamide, N,N,3,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxamide: A closely related compound with similar chemical properties.

    N,N-Dimethylbenzofuran: Another derivative of benzofuran with different functional groups.

    3,5-Dimethylbenzofuran: A compound with methyl groups at different positions on the benzofuran ring.

Uniqueness

2-Benzofurancarboxamide, N,N,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

81718-72-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N,N,3,5-tetramethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H15NO2/c1-8-5-6-11-10(7-8)9(2)12(16-11)13(15)14(3)4/h5-7H,1-4H3

InChI Key

AAJPTEWWSJQKER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)C

Origin of Product

United States

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